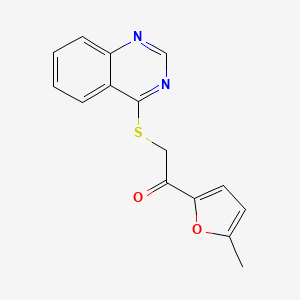
N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
Overview
Description
N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as BDQ, is a novel antitubercular drug that has been recently approved for the treatment of multidrug-resistant tuberculosis (MDR-TB) by the U.S. Food and Drug Administration (FDA). BDQ is a member of the sulfonamide family and has a unique chemical structure that makes it effective against MDR-TB.
Mechanism of Action
N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide works by inhibiting the activity of ATP synthase, an enzyme that is essential for the survival of Mycobacterium tuberculosis. By inhibiting ATP synthase, this compound disrupts the energy production of the bacteria, leading to their death. This compound has a unique mechanism of action compared to other antitubercular drugs, making it effective against drug-resistant strains of tuberculosis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, with no significant adverse effects reported in clinical trials. However, it can cause QT interval prolongation, which is a rare side effect that can lead to cardiac arrhythmias. This compound is metabolized by the liver and excreted in the urine, with a half-life of approximately 5 hours.
Advantages and Limitations for Lab Experiments
N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has several advantages for use in lab experiments. It has a high potency against MDR-TB and can be used in combination with other drugs to enhance its efficacy. This compound has a unique mechanism of action, making it a valuable tool for studying the biology of Mycobacterium tuberculosis. However, the synthesis of this compound is complex and requires specialized equipment and expertise, making it challenging to produce in large quantities.
Future Directions
There are several future directions for the research and development of N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One area of focus is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the development of new formulations of this compound that can improve its bioavailability and reduce the risk of side effects. Additionally, the use of this compound in combination therapy with other drugs is an area of active research, with the goal of improving the cure rate for MDR-TB and reducing the development of drug resistance. Finally, the use of this compound in the treatment of other bacterial infections is an area of potential future research, given its unique mechanism of action.
Scientific Research Applications
N-benzyl-1,4-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been extensively studied for its efficacy against MDR-TB. It has shown promising results in clinical trials, with a higher cure rate compared to other drugs used for MDR-TB treatment. In addition, this compound has been shown to be effective against other drug-resistant strains of tuberculosis, such as extensively drug-resistant tuberculosis (XDR-TB). This compound has also been studied for its potential use in combination therapy with other antitubercular drugs.
properties
IUPAC Name |
N-benzyl-1,4-dimethyl-2-oxoquinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-10-18(21)20(2)17-9-8-15(11-16(13)17)24(22,23)19-12-14-6-4-3-5-7-14/h3-11,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXRBUMRPUNHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4425843.png)
![1-(4-fluorophenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4425846.png)
![N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4425862.png)
![4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide](/img/structure/B4425870.png)
![1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B4425883.png)
![N-(2-furylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425884.png)



![N-{1-[2-(2-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4425937.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4425943.png)
![N-allyl-N'-(2-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425945.png)
![(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)[4-(pyrimidin-2-yloxy)benzyl]amine](/img/structure/B4425947.png)
![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4425951.png)